Ethyl 4-[4-(iodomethyl)phenoxy]butanoate
Description
Ethyl 4-[4-(iodomethyl)phenoxy]butanoate is an organoiodine compound featuring a butanoate ester backbone, a phenoxy group substituted with an iodomethyl (–CH₂I) moiety at the para position. This structure confers unique reactivity due to the iodine atom, which serves as a polarizable leaving group, making the compound valuable in nucleophilic substitution reactions and pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C13H17IO3 |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
ethyl 4-[4-(iodomethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H17IO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
RAIWAVJORXHCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Iodine vs. Bromine : The iodomethyl group in the target compound enhances polarizability and leaving-group ability compared to bromine in , making it more reactive in SN2 reactions or cross-coupling catalysis.
- Amino vs. Halogen: Ethyl 4-[ethyl(phenyl)amino]butanoate introduces a tertiary amine, enabling hydrogen bonding and participation in acid-base reactions, unlike the halogenated analogues.
- Cyano and Methoxyamino Groups: Compound 4a incorporates electron-withdrawing (–CN) and electron-donating (–OCH₃) groups, diversifying its electronic profile for applications in medicinal chemistry.
Halogenated Derivatives
- Bromo-Substituted Compounds: Ethyl 4-(4-bromophenyl)butanoate is synthesized via esterification of 4-bromophenylbutanoic acid with ethanol under acidic conditions. Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate likely involves nucleophilic aromatic substitution (e.g., phenol alkylation with brominated substrates).
Amino and Cyano Derivatives
- Ethyl 4-[ethyl(phenyl)amino]butanoate : Likely synthesized via reductive amination or nucleophilic substitution between ethyl 4-bromobutanoate and ethyl(phenyl)amine.
- Compound 4a : Prepared via a multi-step route involving Michael addition and cyclization, achieving 85% yield. Key steps include THF-mediated coupling of 4-bromo-2-methylbutanoic acid with 3-(4-methoxyphenyl)propionyl chloride, followed by purification via column chromatography.
Physical and Spectroscopic Properties
Notes:
- The iodomethyl group in the target compound contributes to a lower melting point compared to brominated analogues due to weaker intermolecular forces.
- Amino-substituted derivatives exhibit higher solubility in polar solvents (e.g., ethanol) due to hydrogen-bonding capability.
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